5-Bromo-2-chloro-4-phenyl-pyrimidine
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Overview
Description
5-Bromo-2-chloro-4-phenyl-pyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of bromine, chlorine, and phenyl substituents, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Pyrimidine derivatives, such as this compound, are known to interact with various biological targets .
Mode of Action
Pyrimidine derivatives are known to undergo rapid nucleophilic displacement reactions . This suggests that 5-Bromo-2-chloro-4-phenyl-pyrimidine might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound might have similar effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-phenyl-pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-chloro-4-phenyl-pyrimidine using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as acetonitrile or dichloromethane and a catalyst to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-4-phenyl-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents like toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Coupled products with extended aromatic systems.
- Oxidized or reduced derivatives with altered electronic properties.
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-4-phenyl-pyrimidine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry: The compound finds applications in the agrochemical industry for the synthesis of pesticides and herbicides. It is also used in the development of materials with specific electronic and optical properties .
Comparison with Similar Compounds
2-Chloro-4-phenyl-pyrimidine: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-chloro-4-methyl-pyrimidine: Contains a methyl group instead of a phenyl group, altering its electronic properties and reactivity.
5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine: Features a chloromethyl group, providing different substitution patterns and reactivity.
Uniqueness: 5-Bromo-2-chloro-4-phenyl-pyrimidine is unique due to the combination of bromine, chlorine, and phenyl substituents, which confer specific reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the development of pharmaceuticals and other bioactive compounds .
Properties
IUPAC Name |
5-bromo-2-chloro-4-phenylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAUJFFEFQWJOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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